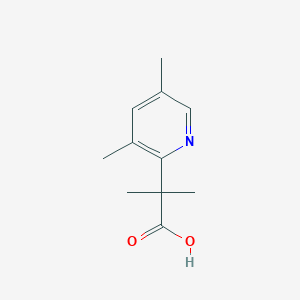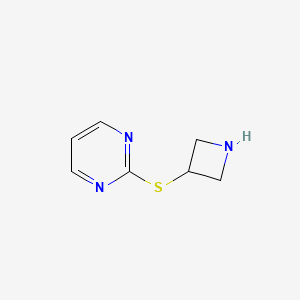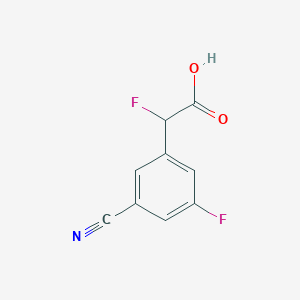![molecular formula C10H18N4 B13320850 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320850.png)
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolopyrimidine derivatives. The use of microwave irradiation in industrial settings can enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and oxidized products.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, making it a promising anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo ring structure but differ in their biological activities and applications.
Quinazolin-4(3H)-one derivatives: These compounds also exhibit antimicrobial and antifungal activities.
Triazolo[4,3-a]pyrazine derivatives: Known for their antibacterial properties.
Uniqueness
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific structural features and its ability to inhibit multiple signaling pathways, making it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
2-ethyl-7-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H18N4/c1-4-9-12-10-11-6-5-8(7(2)3)14(10)13-9/h7-8H,4-6H2,1-3H3,(H,11,12,13) |
InChI-Schlüssel |
PJVZFMOOIKFFFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN2C(CCNC2=N1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13320771.png)
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13320778.png)




![N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13320796.png)
![6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13320809.png)

![6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13320818.png)

![6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13320833.png)
![2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B13320838.png)
![tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13320844.png)
